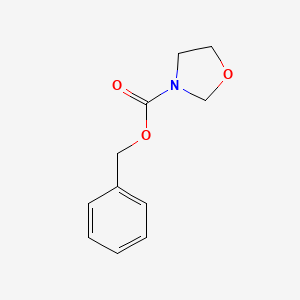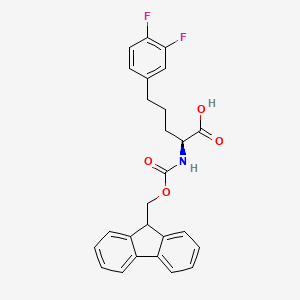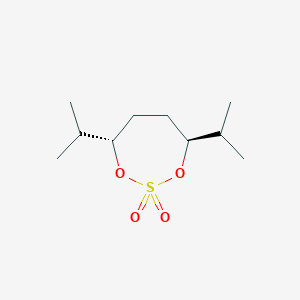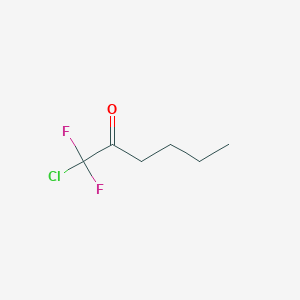![molecular formula C16H24BNO6 B12838369 [4-[(2S)-3-ethoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropyl]phenyl]boronic acid](/img/structure/B12838369.png)
[4-[(2S)-3-ethoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropyl]phenyl]boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-[(2S)-3-ethoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropyl]phenyl]boronic acid is a boronic acid derivative known for its unique chemical properties and potential applications in various fields, including medicinal chemistry and organic synthesis. This compound features a boronic acid group attached to a phenyl ring, which is further substituted with a complex side chain containing ethoxy, carbamate, and oxo groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [4-[(2S)-3-ethoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropyl]phenyl]boronic acid typically involves multiple steps:
Formation of the Phenylboronic Acid Core: The phenylboronic acid core can be synthesized through the reaction of phenylmagnesium bromide with trimethyl borate, followed by hydrolysis.
Introduction of the Side Chain: The side chain is introduced through a series of reactions starting with the protection of amino acids, followed by esterification and carbamate formation.
Coupling Reaction: The final step involves coupling the protected side chain with the phenylboronic acid core under mild conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of purification techniques like crystallization and chromatography to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The boronic acid group can undergo oxidation to form boronic esters or borates.
Reduction: The carbonyl group in the side chain can be reduced to form alcohols.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenylboronic acids.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, [4-[(2S)-3-ethoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropyl]phenyl]boronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid group allows for Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds.
Biology
This compound is studied for its potential as a protease inhibitor. The boronic acid group can form reversible covalent bonds with the active site serine of proteases, making it a valuable tool in enzyme inhibition studies.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential as therapeutic agents, particularly in cancer treatment, due to their ability to inhibit proteasomes and other enzymes involved in cell proliferation.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its unique reactivity and stability.
Mecanismo De Acción
The mechanism of action of [4-[(2S)-3-ethoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropyl]phenyl]boronic acid primarily involves the interaction of its boronic acid group with target molecules. In enzyme inhibition, the boronic acid forms a reversible covalent bond with the active site serine of proteases, thereby blocking the enzyme’s activity. This interaction is crucial in the development of protease inhibitors for therapeutic use.
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic Acid: A simpler analog with a phenyl ring directly attached to the boronic acid group.
4-Aminophenylboronic Acid: Contains an amino group instead of the complex side chain.
4-Carboxyphenylboronic Acid: Features a carboxyl group instead of the ethoxy and carbamate groups.
Uniqueness
What sets [4-[(2S)-3-ethoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropyl]phenyl]boronic acid apart is its complex side chain, which imparts unique reactivity and specificity. This makes it particularly useful in applications requiring precise molecular interactions, such as enzyme inhibition and advanced material synthesis.
Propiedades
Fórmula molecular |
C16H24BNO6 |
|---|---|
Peso molecular |
337.2 g/mol |
Nombre IUPAC |
[4-[(2S)-3-ethoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropyl]phenyl]boronic acid |
InChI |
InChI=1S/C16H24BNO6/c1-5-23-14(19)13(18-15(20)24-16(2,3)4)10-11-6-8-12(9-7-11)17(21)22/h6-9,13,21-22H,5,10H2,1-4H3,(H,18,20)/t13-/m0/s1 |
Clave InChI |
DGDNKCOAKHZDHS-ZDUSSCGKSA-N |
SMILES isomérico |
B(C1=CC=C(C=C1)C[C@@H](C(=O)OCC)NC(=O)OC(C)(C)C)(O)O |
SMILES canónico |
B(C1=CC=C(C=C1)CC(C(=O)OCC)NC(=O)OC(C)(C)C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Acetamide,2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-(4-fluorophenyl)-](/img/structure/B12838292.png)




![5-[Cyclohexyl(methyl)carbamoyl]-2-fluorobenzeneboronic acid](/img/structure/B12838325.png)
![Methyl 2-azabicyclo[2.2.2]octane-1-carboxylate](/img/structure/B12838327.png)

![[(2R,3R,4R,5S)-3,4-diacetyloxy-5-bromo-5-hydroxyoxolan-2-yl]methyl acetate;3-methylpyridine-2-carboxamide](/img/structure/B12838338.png)

![4-[3-(Trifluoromethyl)phenyl]-2-thiophene carbaldehyde](/img/structure/B12838351.png)
![3a-(Trifluoromethyl)decahydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-1-one](/img/structure/B12838365.png)

![(1R,2S)-2-[4-(2-sulfanylideneethyl)benzoyl]cyclohexane-1-carboxylic acid](/img/structure/B12838375.png)
